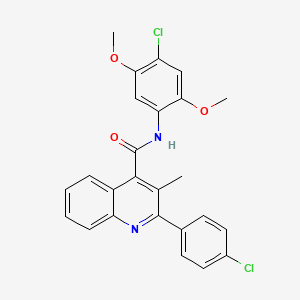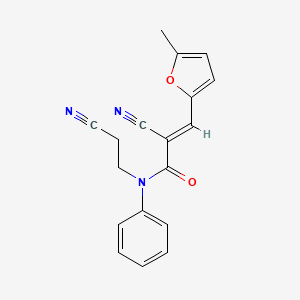![molecular formula C30H34N8S2 B11653962 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11653962.png)
6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety linked to a triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzothiazole with appropriate aldehydes or ketones to form the benzothiazole moiety . This intermediate is then reacted with triazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the benzothiazole or triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the core structure .
Aplicaciones Científicas De Investigación
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
Uniqueness
What sets 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine apart is its unique combination of the benzothiazole and triazine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C30H34N8S2 |
|---|---|
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis[4-(diethylamino)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C30H34N8S2/c1-5-37(6-2)23-17-13-21(14-18-23)31-27-34-28(32-22-15-19-24(20-16-22)38(7-3)8-4)36-29(35-27)40-30-33-25-11-9-10-12-26(25)39-30/h9-20H,5-8H2,1-4H3,(H2,31,32,34,35,36) |
Clave InChI |
OTSTWSJCCLACGB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=C(C=C5)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11653882.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11653885.png)


![N-{(E)-[4-(diethylamino)phenyl]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11653901.png)

![4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole](/img/structure/B11653907.png)

![Methyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11653914.png)
![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653926.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11653935.png)
![2,2'-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11653949.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11653978.png)
